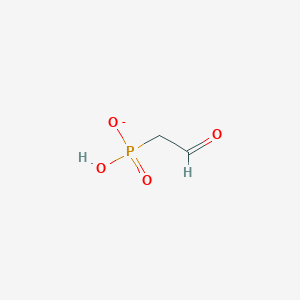
Phosphonoacetaldehyde(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonoacetaldehyde(1-) is an organophosphonate oxoanion that is the conjugate base of phosphonoacetaldehyde, arising from deprotonation of one of the two phosphonate OH groups; major species at pH 7.3. It is a conjugate base of a phosphonoacetaldehyde.
Aplicaciones Científicas De Investigación
1. Role in Microbial Metabolism
- Phosphonoacetaldehyde (PAld) plays a crucial role in microbial metabolism. It acts as a common intermediate in the degradation of various naturally occurring phosphonates, leading to the production of inorganic phosphate and other compounds. This process is facilitated by specific enzymes such as phosphonoacetaldehyde dehydrogenase (PhnY) (Agarwal et al., 2014).
2. Enzymatic Analysis and Structure
- Phosphonoacetaldehyde hydrolase (phosphonatase) is an enzyme that hydrolyzes PAld into acetaldehyde and phosphate. Studies on the crystal structure of this enzyme provide insights into its catalytic mechanism, including the hydrolytic P-C bond cleavage and the involvement of active-site nucleophiles (Morais et al., 2000).
3. Biosynthetic Pathways of Natural Products
- PAld is an intermediate in the biosynthesis of several phosphonate natural products. Its reduction to 2-hydroxyethylphosphonate is a key step in the biosynthesis of antibiotics like fosfomycin, highlighting the significance of PAld in the production of biologically active compounds (Shao et al., 2008).
4. Catalysis and Reaction Mechanism
- The catalysis of Schiff-base formation in PAld hydrolase involves intricate mechanisms. Detailed analysis of this process has led to a better understanding of the catalytic functions of enzymes involved in phosphonate metabolism (Morais et al., 2004).
5. Synthesis and Analytical Applications
- The synthesis of radiolabeled PAld facilitates the study of enzymes catalyzing pathways involving natural phosphonates. This has implications for exploring enzyme mechanisms and the biosynthetic pathways of various compounds (Zhang et al., 2003).
6. Stereochemistry in Phosphonate Biosynthesis
- Research on the stereochemistry of hydride transfer in the reduction of PAld contributes to understanding the biosynthetic pathways towards specific phosphonate compounds like fosfomycin (Peck et al., 2012).
7. Theoretical Insights and Computational Studies
- Computational studies provide theoretical insights into the catalysis by phosphonoacetaldehyde hydrolase, contributing to a deeper understanding of the reaction mechanisms at the molecular level (Szefczyk et al., 2006).
8. Phosphonate-Based Material Applications
- Phosphonic acids, related to PAld, are used for controlling surface and interface properties in various materials and devices. Their applications extend to organic electronics, photovoltaic cells, and the synthesis of nanomaterials (Guerrero et al., 2013).
9. Environmental Impact and Applications
- PAld and related phosphonates have significant environmental implications, especially in water research. Their unique properties affect their behavior in natural systems and their interaction with other compounds (Nowack, 2003).
10. Biotechnological Applications
- The degradation pathways of compounds like 2-aminoethylphosphonate, involving PAld, have biotechnological significance. Understanding these pathways is essential for utilizing phosphonates as phosphorus sources in various microorganisms (Borisova et al., 2011).
Propiedades
Nombre del producto |
Phosphonoacetaldehyde(1-) |
|---|---|
Fórmula molecular |
C2H4O4P- |
Peso molecular |
123.02 g/mol |
Nombre IUPAC |
hydroxy(2-oxoethyl)phosphinate |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1 |
Clave InChI |
YEMKIGUKNDOZEG-UHFFFAOYSA-M |
SMILES canónico |
C(C=O)P(=O)(O)[O-] |
Sinónimos |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



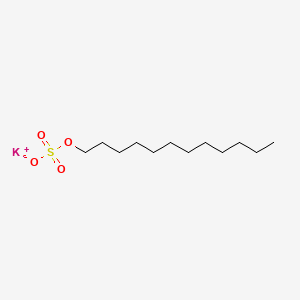
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)
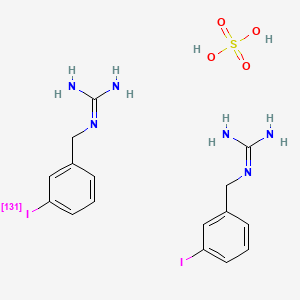
![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)
![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
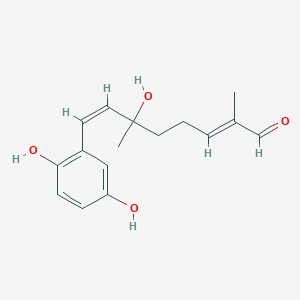
![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)
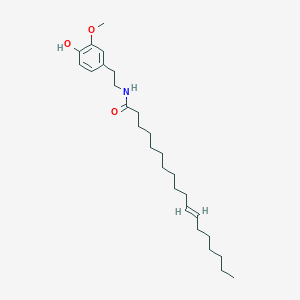
![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)
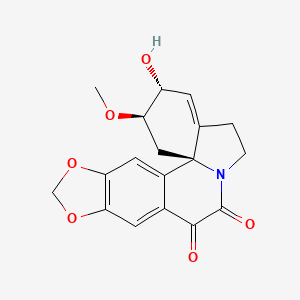
![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)